molecular formula C11H22N2O B2445254 N-pentylpiperidine-4-carboxamide CAS No. 926259-06-5

N-pentylpiperidine-4-carboxamide

Cat. No.: B2445254
CAS No.: 926259-06-5
M. Wt: 198.31
InChI Key: AQYBWLBGMNEMJU-UHFFFAOYSA-N
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Properties

IUPAC Name

N-pentylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-7-13-11(14)10-5-8-12-9-6-10/h10,12H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBWLBGMNEMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentylpiperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with pentylamine. This reaction can be catalyzed using various catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale amidation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-pentylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H22N2OC_{11}H_{22}N_2O and a molecular weight of 198.31 . While specific applications of this compound alone are not extensively detailed in the provided search results, the broader applications of piperidine-4-carboxamide derivatives and related compounds offer insight into its potential uses in scientific research .

Scientific Research Applications
Piperidine-4-carboxamide derivatives are explored for various therapeutic applications, and serve as building blocks for new drug candidates . Some key areas of research include:

  • CCR5 Antagonists: Piperidine-4-carboxamide derivatives have been investigated for their potential as CCR5 inhibitors .
    • CCR5 is a receptor involved in HIV-1 infection, and inhibiting it can prevent the virus from entering cells .
    • Specific compounds like 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (5m, TAK-220) have shown high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a clinical candidate .
    • Modifications to piperidine-4-carboxamide structures, such as incorporating polar groups, can improve metabolic stability and inhibitory activity against HIV-1 .
  • Multikinase Inhibitors: N-(2-aminoethyl)piperidine-4-carboxamide derivatives have been explored as scaffolds for developing multikinase inhibitors .
    • These compounds can simultaneously target multiple kinases like VEGFR-2, ERK-2, and Abl-1, which are relevant in cancer treatment .
    • One such compound, NEPT (N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide), has shown activity against VEGFR-2, ERK-2, and Abl-1 kinases and has demonstrated anti-proliferative abilities against human liver cancer cells .
  • Synthesis of Pipecolic Amides: Piperidine derivatives are used in the synthesis of pipecolic amides, which are key structural motifs in antitumor agents and thrombin inhibitors like argatroban .
    • Δ1-piperideines can be used as substrates for ইন্টারেস্ট chemistry to synthesize pipecolic acids and acyldepsipeptide antibiotics .
    • A convergent synthesis of argatroban, an anticoagulant, can be achieved using Δ1-piperideines and a convertible isocyanide .
  • AMPK Modulators: Although not a direct application of this compound, related compounds like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are used as AMPK activity modulators .
    • AICAr has been studied for its effects on myocardial ischemia and vasodilation .
    • It can increase extracellular concentrations of adenosine, a potent vasodilator, and has shown potential in improving postischemic recovery in the heart .

Comparison with Similar Compounds

Uniqueness: N-pentylpiperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N-pentylpiperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of the CCR5 receptor and its implications in antiviral therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives, characterized by the presence of a pentyl chain and a carboxamide functional group. Its structure can be represented as follows:

N pentylpiperidine 4 carboxamide\text{N pentylpiperidine 4 carboxamide}

CCR5 Inhibition

One of the most significant biological activities of this compound is its role as a CCR5 inhibitor. CCR5 is a chemokine receptor that plays a crucial role in the entry of HIV into host cells. Studies have shown that this compound exhibits potent inhibitory activity against CCR5, with an IC₅₀ value comparable to that of the established drug maraviroc.

CompoundIC₅₀ (nM)Activity
This compound25.73CCR5 Inhibitor
Maraviroc25.43CCR5 Inhibitor

This suggests that this compound could serve as a potential therapeutic agent for HIV treatment by preventing viral entry into cells .

Antiviral Activity

In addition to its CCR5 inhibition, this compound has been evaluated for its antiviral properties against HIV-1. In single-cycle assays, it demonstrated antiviral activity with IC₅₀ values of 73.01 nM, indicating its effectiveness in reducing viral replication . This positions the compound as a promising candidate for further development in HIV therapy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has also been assessed, revealing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for establishing the viability of the compound as a therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound. Notably:

  • Synthesis and Activity : A study conducted on various piperidine derivatives highlighted that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, indicating potential applications beyond antiviral therapy .
  • Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives has indicated that modifications to the alkyl chain can significantly influence biological activity. This underscores the importance of structural optimization in drug design .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds related to this compound can effectively target specific cancer types, although further investigation is required to confirm these findings and understand the mechanisms involved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.